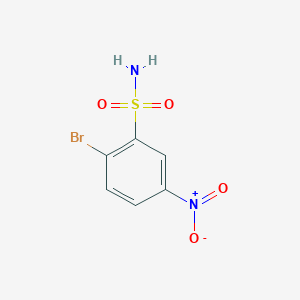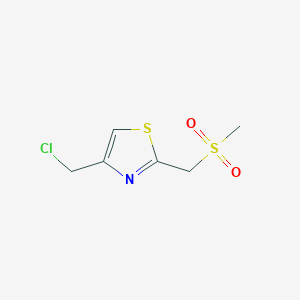![molecular formula C10H13ClN2O B1526175 [3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride CAS No. 76712-84-0](/img/structure/B1526175.png)
[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride
Descripción general
Descripción
“[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride” is a chemical compound with significant potential in the fields of scientific research and industry. It has a CAS RN® number of 76712-84-0 . The IUPAC name for this compound is N-[3-(1,3-benzoxazol-2-yl)propyl]-N-methylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11/h2-3,5-6,12H,4,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The molecular weight of “[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride” is 190.24 . More detailed physical and chemical properties were not available in the retrieved sources.Aplicaciones Científicas De Investigación
Anti-adipogenic Activity
“[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride” has been identified as a potential β-estrogen receptor ligand with anti-adipogenic activity . In a study, it was found that treatment with this compound inhibited adipocyte differentiation and reduced intracellular lipid accumulation . This suggests that it could be used as a lead structure for the development of more efficient drugs for obesity control .
Fluorescent Properties
The compound has been synthesized into novel fluorescent metal complexes . These complexes absorb in the range of 317 to 323 nm and emit in the range of 371 to 416 nm with good quantum yield . This suggests potential applications in fields requiring fluorescence, such as bioimaging and sensor technology .
Antimicrobial Activity
The fluorescent metal complexes synthesized from “[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride” have shown significant in vitro antibacterial activity against E. coli and S. aureus strains, and in vitro antifungal activity against C. albicans and A. niger strains . This indicates potential use in the development of new antimicrobial agents .
Cancer Research
The compound has shown potential in cancer research. In one study, it was found to inhibit the growth of lung, breast, and colon cancer cells . This suggests that it could be used in the development of new anticancer drugs .
Material Science
Due to its good photostability, “[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride” is an excellent material for plastic scintillation applications . Its metal complexes are also of interest for the organic light emitting diode (OLED) technology .
Electrochemical Properties
The compound has been studied for its electrochemical properties . The synthesized complexes were characterized by cyclic voltammetric analysis , suggesting potential applications in electrochemical sensors and devices .
Safety And Hazards
Propiedades
IUPAC Name |
3-(1,3-benzoxazol-2-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10;/h1-2,4-5H,3,6-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFABMGASHAZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate](/img/structure/B1526093.png)

amine](/img/structure/B1526095.png)

![3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea](/img/structure/B1526097.png)
![Methyl[2-methyl-2-(4-methylphenyl)propyl]amine](/img/structure/B1526100.png)





![1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1526114.png)
amino}acetic acid](/img/structure/B1526115.png)